molecular formula C8H7BrN2 B1292617 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-40-1

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1292617
CAS No.: 1000341-40-1
M. Wt: 211.06 g/mol
InChI Key: WKMJXOXACYHNEA-UHFFFAOYSA-N
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Description

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a bromine atom at the third position and a methyl group at the seventh position on the pyrrolo[3,2-c]pyridine core

Mechanism of Action

Target of Action

The primary target of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can inhibit cell proliferation and migration, among other effects .

Pharmacokinetics

The compound’s molecular weight of 21106 suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is shipped at room temperature in the continental US , suggesting it may be stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the pyrrolo[3,2-c]pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

    Oxidation: Introduction of carbonyl or hydroxyl groups.

    Reduction: Formation of dehalogenated or partially reduced products.

Scientific Research Applications

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the methyl group at the seventh position.

    3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine: Has a chlorine atom instead of a bromine atom at the third position.

    7-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom at the third position.

Uniqueness

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its potency and selectivity as a therapeutic agent .

Properties

IUPAC Name

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJXOXACYHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646762
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-40-1
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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